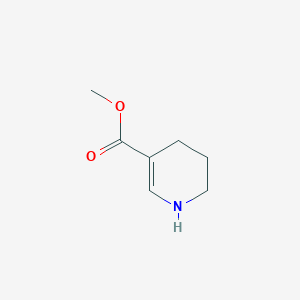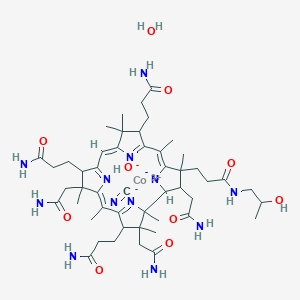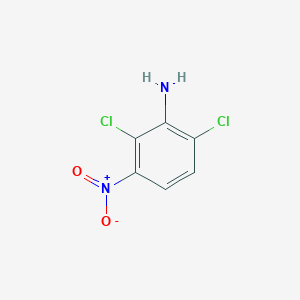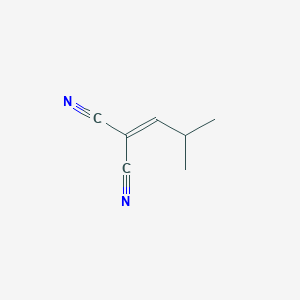
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate
説明
“Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 . The compound is an ester and belongs to the class of organic compounds known as tetrahydropyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate has been used to synthesize polysubstituted 1,4,5,6-tetrahydropyridines .Molecular Structure Analysis
The InChI code for “Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate” is 1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3 . This indicates that the compound has a tetrahydropyridine ring with a methyl ester group attached to it.Physical And Chemical Properties Analysis
“Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate” is an oil . It should be stored in a refrigerator .科学的研究の応用
Multicomponent Reactions and Domino Processes
“Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate” is a key intermediate in multicomponent reactions and domino processes . The reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate leads to the formation of polysubstituted 1,4,5,6-tetrahydropyridines . This six-step domino reaction involves Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization .
Stereoselective Formation
The compound plays a crucial role in the stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines . The process results in the formation of 1,4,5,6-tetrahydropyridines with two or three stereogenic centers .
Synthesis of Bioactive Compounds
“Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate” is used in the synthesis of bioactive compounds . It exists in distinct structural isomers and its presence has been identified in both natural products and synthetic pharmaceutical agents .
Pharmacological Applications
The compound has significant pharmacological applications . Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives, and their pharmacological activities have been determined .
Anti-inflammatory and Anticancer Agents
“Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate” is used in the development of anti-inflammatory and anticancer agents . Structure-activity relationship (SAR) studies have shown that the introduction of varied substituents onto the tetrahydropyridine ring system has a significant effect on their pharmacological properties .
Neuroprotective Effects
The compound has been used to study its effects on microglial innate immune memory . It has also been used to study the protective effects of phenylpropionamides in Parkinson’s diseased mice models .
Safety and Hazards
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMMMWAZVAKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)


![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)









